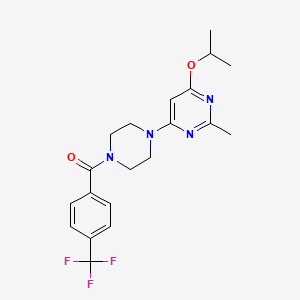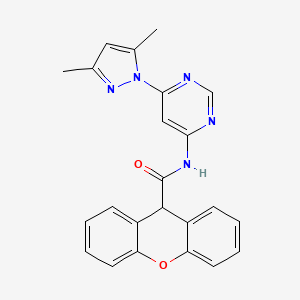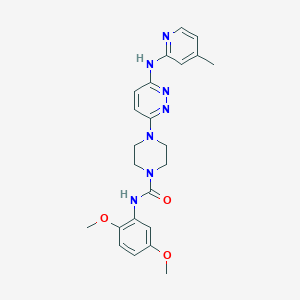![molecular formula C18H23F2NO2 B2842790 N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide CAS No. 2411304-38-4](/img/structure/B2842790.png)
N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclohexylamines and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide has been found to possess various biochemical and physiological effects. It has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy. In addition, N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide has also been found to reduce neuropathic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide in lab experiments is its potent anticonvulsant activity. This makes it a valuable tool for studying the mechanisms underlying epilepsy and for developing new treatments for this condition. However, one limitation of using N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for research on N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide. One area of interest is the development of new anticonvulsant drugs based on the structure of N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide. In addition, further research is needed to fully understand the mechanism of action of N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide and its potential use in the treatment of neuropathic pain. Finally, more studies are needed to assess the safety and toxicity of N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide in humans.
Métodos De Síntesis
The synthesis of N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide involves the reaction of 3,3-difluorocyclohexanone with 2-(methoxymethyl)phenylmagnesium bromide, followed by the addition of propargyl bromide. The resulting product is then subjected to a reductive amination reaction to yield N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit potent anticonvulsant activity and has been investigated for its potential use in the treatment of epilepsy. In addition, N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide has also been studied for its potential use in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
N-(3,3-difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO2/c1-3-17(22)21(16-9-6-10-18(19,20)11-16)12-14-7-4-5-8-15(14)13-23-2/h3-5,7-8,16H,1,6,9-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVOVOMZAXGIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CN(C2CCCC(C2)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2842707.png)



![4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2842716.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-8'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2842717.png)



![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2842724.png)

![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)
![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)
